1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
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Overview
Description
1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes a bromine atom, methoxyphenoxy group, and dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable dimethylbenzene derivative, followed by the introduction of the methoxyphenoxy and ethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxyphenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce quinones.
Scientific Research Applications
1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyphenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-(methoxymethoxy)ethane
- 1-bromo-2-methoxybenzene
- 2-bromoethyl methoxymethyl ether
Uniqueness
1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of synthetic possibilities and research opportunities.
Properties
IUPAC Name |
1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACOEJVZUYCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367735 |
Source
|
Record name | 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6446-58-8 |
Source
|
Record name | 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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